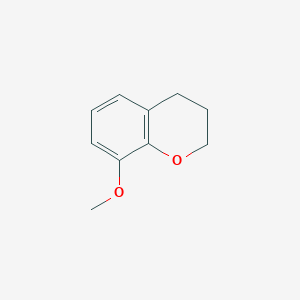

8-Methoxychroman

Description

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCZYYONSDTBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Methoxychroman can be synthesized through several synthetic routes. One common method involves the cyclization of 2H-1-benzopyran-2-ol, 3,4-dihydro-8-methoxy- under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxychroman undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chromanones or chromones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring of this compound. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Chromanones, chromones.

Reduction: Dihydro derivatives of this compound.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Anticancer Properties

Research indicates that 8-methoxy-4-chromanone derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cancer progression. Notably, studies have demonstrated their effectiveness against various cancer cell lines, including liver cancer (HepG2) cells, where they exhibited significant antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease. The modulation of inflammatory pathways positions 8-methoxychroman as a candidate for developing anti-inflammatory medications.

Antimicrobial Activity

In microbiological studies, 8-methoxy-4-chromanone has shown efficacy against both bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics or antifungal agents. This is particularly relevant given the rising concern over antibiotic resistance .

Synthesis and Structural Variations

The synthesis of this compound derivatives can be achieved through various chemical reactions, including condensation and functional group modifications. The structural versatility of these compounds allows for the exploration of different pharmacological properties by modifying substituents at various positions on the chroman ring .

Diverse Applications in Different Fields

| Field | Application |

|---|---|

| Pharmacology | Development of anticancer agents and anti-inflammatory drugs |

| Microbiology | Creation of novel antimicrobial agents |

| Cosmetology | Use in skin and hair care products due to its beneficial effects on skin health |

| Organic Synthesis | Intermediate in synthesizing more complex organic molecules |

Anticancer Activity Study

A study focused on the synthesis of 8-methoxycoumarin-3-carboxamides showed significant antiproliferative activity against HepG2 liver cancer cells. The synthesized compounds were evaluated using MTT assays, revealing varying degrees of effectiveness based on structural modifications . This highlights the importance of structural features in determining biological activity.

Anti-inflammatory Research

Investigations into the anti-inflammatory effects of this compound derivatives have demonstrated their potential to reduce inflammation markers in vitro. Such findings support further studies aimed at clinical applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-Methoxychroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Chroman Derivatives

Key Observations :

Substituent Position and Polarity: The position of methoxy groups significantly impacts polarity and solubility. For example, this compound (non-polar due to a single -OCH₃) contrasts with 7-hydroxy-8-methoxychroman derivatives (e.g., Compound 17), where hydroxyl (-OH) groups enhance hydrophilicity . Carboxylic acid derivatives (e.g., 6-Methoxychroman-2-carboxylic acid) exhibit higher solubility in aqueous environments due to ionizable -COOH groups .

The ketone group in this compound-3-one (CAS 91520-00-2) may alter reactivity, making it a candidate for further functionalization in synthetic chemistry .

Biological Activity

8-Methoxychroman, a compound characterized by its chroman structure with a methoxy group at the 8-position, has garnered significant attention in recent years due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly in the context of cancer treatment and neurodegenerative diseases.

Structural Overview

The molecular formula of this compound is . Its structure allows for various interactions with biological targets, contributing to its pharmacological properties. Below is a comparison table highlighting some related compounds and their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-8-Methoxychroman-4-amine | Chiral compound with amino group | Different stereochemistry affects biological activity |

| 8-Bromochroman-4-amine | Bromine substitution at the 8-position | Potentially enhanced reactivity |

| 6-Methoxychroman-4-one | Methoxy group at the 6-position | Distinct biological activity profiles |

| 7-Hydroxychroman-4-one | Hydroxy group instead of methoxy | Increased polarity and potential solubility |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have shown significant antiproliferative activity against:

- MDA-MB-231 (breast cancer)

- KB (nasopharyngeal epidermoid carcinoma)

- SK-N-MC (human neuroblastoma)

These findings suggest that modifications to the methoxy and chroman structure can enhance anticancer activity, making it a promising candidate for further development in chemotherapy .

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects , particularly in the context of neurodegenerative diseases. The unique structural characteristics of this compound allow it to interact with neurotransmitter systems, which may help mitigate symptoms associated with conditions like Alzheimer's disease .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in disease processes. Studies have shown that it can influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology .

Case Studies

- Antibacterial and Antifungal Activities : A study screened derivatives of this compound for antibacterial activities against several pathogenic strains, including Escherichia coli and Staphylococcus aureus, revealing significant inhibition .

- Cancer Cell Line Studies : In a comparative analysis, different derivatives were synthesized and tested against human cancer cell lines, demonstrating varying levels of efficacy. Notably, compounds with specific substitutions at the chroman ring exhibited enhanced potency against cancer cells .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of 8-Methoxychroman?

- Methodological Answer : Begin with methoxyphenol derivatives and chroman precursors under controlled conditions (e.g., acid catalysis or photochemical activation). Purification typically involves column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via H/C NMR spectroscopy. Reproducibility requires strict adherence to reaction parameters (temperature, solvent ratios) documented in prior studies .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : NMR spectroscopy (chemical shifts for methoxy and chroman moieties) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) or GC-MS for volatile derivatives.

- Crystalline form analysis : X-ray diffraction for solid-state structure elucidation.

Cross-reference spectral data with published libraries to minimize misidentification .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., UV light, elevated temperatures, acidic/alkaline pH). Monitor degradation via HPLC at regular intervals. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Include control samples and validate analytical methods for degradation product identification .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Study design audit : Compare cell lines (e.g., HeLa vs. primary cells), dosing protocols, and negative/positive controls across conflicting studies.

- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., solvent effects, impurity profiles).

- Replication : Reproduce experiments under standardized conditions (e.g., OECD guidelines) and publish raw data for transparency.

Cross-disciplinary collaboration (e.g., bioinformaticians and synthetic chemists) may resolve mechanistic ambiguities .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to screen against target proteins (e.g., cytochrome P450 enzymes). Validate predictions with in vitro binding assays (SPR or ITC).

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanosecond timescales to assess binding stability.

- QSAR modeling : Corrogate structural features (e.g., methoxy group position) with activity data to guide analog design.

Ensure force field parameters are optimized for heterocyclic systems .

Q. What methodologies optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral catalysis : Employ asymmetric hydrogenation with Ru-BINAP complexes or organocatalytic approaches (e.g., proline derivatives).

- Reaction monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee).

- Parameter optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalyst loadings via Design of Experiments (DoE) frameworks.

Publish crystallographic data of enantiomers to establish absolute configuration .

Data Reporting and Ethical Considerations

- Reproducibility : Document all synthetic procedures, instrument parameters, and raw data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s experimental section standards) .

- Ethical compliance : Disclose conflicts of interest and obtain institutional approval for biological studies involving human/animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.